molecular formula C14H17Cl2NO3 B8313607 Ethyl N-(3,5-dichlorobenzoyl)-N-isopropylaminoacetate

Ethyl N-(3,5-dichlorobenzoyl)-N-isopropylaminoacetate

Cat. No.: B8313607
M. Wt: 318.2 g/mol
InChI Key: IJYPNLDLEVRAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(3,5-dichlorobenzoyl)-N-isopropylaminoacetate is a useful research compound. Its molecular formula is C14H17Cl2NO3 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17Cl2NO3

Molecular Weight

318.2 g/mol

IUPAC Name

ethyl 2-[(3,5-dichlorobenzoyl)-propan-2-ylamino]acetate

InChI

InChI=1S/C14H17Cl2NO3/c1-4-20-13(18)8-17(9(2)3)14(19)10-5-11(15)7-12(16)6-10/h5-7,9H,4,8H2,1-3H3

InChI Key

IJYPNLDLEVRAKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C(C)C)C(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 milliliter round-bottom, 3-neck flask was equipped with a condenser, a thermometer, a dropping funnel, and a Teflon® spin-bar magnet for stirring. The outlets were protected from moisture by calcium chloride drying tubes, and the flask was immersed in an ice-water cooling mixture. The flask was charged with an 80 milliliter dichloromethane solution containing 0.015 mole (2.2 grams) of the ethyl N-isopropylaminoacetate (described above) and 0.015 mole (1.5 grams) of triethylamine. The solution was stirred while cooling in an ice-water bath. A 20 milliliter solution of dichloromethane containing 0.015 mole (3.14 grams) of 3,5-dichlorobenzoylchloride was added dropwise over a period of 1.0 hour with stirring and the stirring was continued for several hours followed by allowing the mixture to warm to room temperature. The reaction solution was washed four times with water (25 milliliters) to remove the triethylamine hydrochloride. The washed organic solution was filtered to remove the phase water and concentrated first by rotary evaporation (house vacuum, water bath to 65° C.) to 4.9 grams of a dull yellow syrup (nD20 1.5257) and then, using a vacuum pump (<1 mm, oil bath to 50° to 60° C.) for 1.0 hour, to 4.5 grams (94 percent crude yield) nD20 (1.5280) ethyl N-3,5-dichlorobenzoyl-N-isopropylaminoacetate. It had a mass spectra (m/e) of molecular weight of 317, an infrared spectra (neat) mull technique with ester C=O band at 1745 centimeters-1 and amide (C=O) band at 1635 centimeters-1. It had the following nuclear magnetic resonance values δ (CDCl3) of 1.1 (doublet, 6H, (CH3)2C--), 1.3 (triplet, 3H, CH3--), 3.7-4.5 (4.0 broad singlet, 4.2 quartet, (overlap), 5H, CH2N, CH2, CH (heptet obscured)), and 7.3-7.5 (multiplets, 3H, aromatic).
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